Cas no 2228722-55-0 (2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-amine)

2,2-Difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated aromatic amine compound characterized by its unique structural features, including difluoro and trifluoromethyl substituents. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. The methoxy group further modulates reactivity, offering selective functionalization opportunities. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its fluorinated backbone can improve metabolic stability and binding affinity. Its well-defined stereochemistry and high purity make it suitable for precision applications in medicinal chemistry and material science. Handling requires standard precautions for fluorinated organics.
2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-amine structure
2228722-55-0 structure
Product Name:2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-amine
CAS No:2228722-55-0
MF:C10H10F5NO
MW:255.184520244598
CID:5979187
PubChem ID:165852216
Update Time:2025-10-28

2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-amine
    • EN300-1949862
    • 2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-amine
    • 2228722-55-0
    • Inchi: 1S/C10H10F5NO/c1-17-5-2-3-6(8(16)9(11)12)7(4-5)10(13,14)15/h2-4,8-9H,16H2,1H3
    • InChI Key: FWNISTWPPHEVIG-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1C(F)(F)F)OC)N)F

Computed Properties

  • Exact Mass: 255.06825475g/mol
  • Monoisotopic Mass: 255.06825475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2Ų

2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-amine Pricemore >>

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Additional information on 2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-amine

Compound CAS No. 2228722-55-0: 2,2-Difluoro-1-(4-Methoxy-2-(Trifluoromethyl)Phenyl)Ethan-1-Amine

The compound CAS No. 2228722-55-0, also known as 2,2-difluoro-1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine, is a highly specialized organic compound with unique structural and chemical properties. This compound has garnered significant attention in the fields of pharmaceutical chemistry and materials science due to its potential applications in drug development and advanced materials. The molecule's structure, characterized by a difluoro-substituted ethanamine backbone and a trifluoromethyl-substituted aromatic ring, makes it a valuable compound for exploring novel chemical reactions and biological activities.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly due to their ability to enhance drug stability, bioavailability, and selectivity. The presence of difluoro groups in this compound contributes to its unique electronic properties, which can be exploited in the design of new drugs targeting specific biological pathways. For instance, researchers have explored the use of such compounds in the development of kinase inhibitors, where the fluorine atoms play a critical role in modulating the binding affinity of the molecule to its target.

The aromatic ring in CAS No. 2228722-55-0 is further substituted with a methoxy group and a trifluoromethyl group, which introduces additional functional diversity. The methoxy group is known for its ability to act as an electron-donating substituent, potentially influencing the reactivity and solubility of the compound. Meanwhile, the trifluoromethyl group adds both steric bulk and electronic effects, which can be advantageous in fine-tuning the molecule's properties for specific applications.

From a synthetic perspective, the preparation of this compound involves a series of carefully designed reactions that highlight modern organic synthesis techniques. The synthesis typically begins with the preparation of intermediate fluorinated aromatic compounds, followed by nucleophilic substitution or coupling reactions to introduce the ethanamine moiety. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency and scalability of such syntheses.

In terms of applications, CAS No. 2228722-55-0 has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for treating various diseases, including cancer and inflammatory disorders. Its unique structure allows for interactions with multiple biological targets, making it a versatile candidate for drug discovery programs. Additionally, this compound has been explored for its potential use in agrochemicals, where its ability to modulate enzyme activity could lead to innovative pest control solutions.

Recent studies have also delved into the environmental fate and toxicity of fluorinated compounds like CAS No. 22

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